molecular formula C6H12O2 B11777014 Cis-3,4-dimethyltetrahydrofuran-3-ol

Cis-3,4-dimethyltetrahydrofuran-3-ol

Cat. No.: B11777014
M. Wt: 116.16 g/mol
InChI Key: WKNCNSVFSAEVAQ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3,4-dimethyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol It is a tetrahydrofuran derivative with two methyl groups and a hydroxyl group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of 3,4-dimethyl-2,5-dihydrofuran-2,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cis-3,4-dimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cis-3,4-dimethyltetrahydrofuran-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of cis-3,4-dimethyltetrahydrofuran-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R,4R)-3,4-dimethyloxolan-3-ol

InChI

InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

WKNCNSVFSAEVAQ-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1COC[C@]1(C)O

Canonical SMILES

CC1COCC1(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.